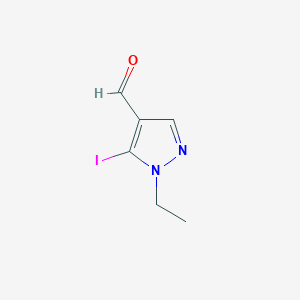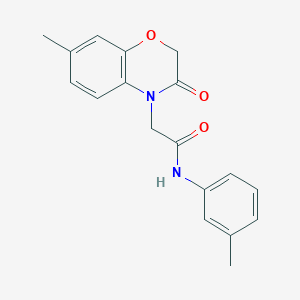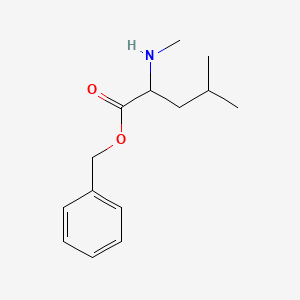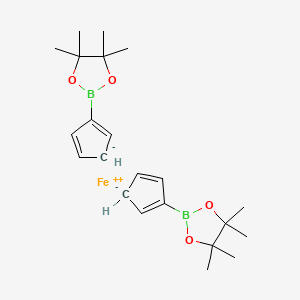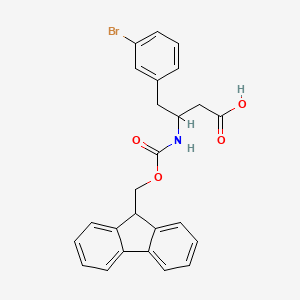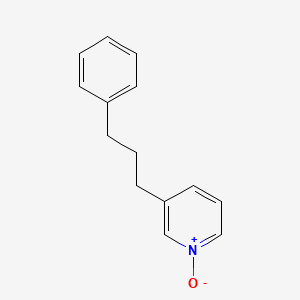
3-(3-Phenylpropyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic organic compound with the molecular formula C14H15NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is known for its role as a ligand in various catalytic processes, particularly in asymmetric epoxidation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpropyl)pyridine 1-oxide typically involves the oxidation of 3-(3-Phenylpropyl)pyridine. Common oxidizing agents used for this transformation include peracids such as peracetic acid and perbenzoic acid . Another method involves the use of a urea-hydrogen peroxide complex or sodium perborate as the oxidizing agent .
Industrial Production Methods
In an industrial setting, the oxidation process can be carried out in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This method is considered safer and more efficient compared to traditional batch reactors .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenylpropyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its parent pyridine derivative.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Peracids, urea-hydrogen peroxide complex, sodium perborate.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as phosphorus oxychloride can be used to introduce substituents at the nitrogen atom.
Major Products
Oxidation: Further oxidized products depending on the conditions.
Reduction: 3-(3-Phenylpropyl)pyridine.
Substitution: Chloropyridines when treated with phosphorus oxychloride.
Applications De Recherche Scientifique
3-(3-Phenylpropyl)pyridine 1-oxide is widely used in scientific research due to its role as a ligand in catalytic processes. It is particularly significant in the asymmetric epoxidation of olefins, such as indene and styrene . The compound stabilizes the catalyst and increases the reaction rate without affecting enantioselectivity . This makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which 3-(3-Phenylpropyl)pyridine 1-oxide exerts its effects involves its role as a ligand in catalytic processes. In the asymmetric epoxidation of indene, the compound stabilizes the manganese salen complex catalyst and facilitates the transport of the oxidant (HOCl) into the organic phase . This increases the reaction rate and ensures high enantioselectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: A simpler N-oxide derivative of pyridine.
4-(3-Phenylpropyl)pyridine N-oxide: A positional isomer with similar properties.
2,3,5-Trimethylpyridine N-oxide: Used as a precursor to the drug omeprazole.
Uniqueness
3-(3-Phenylpropyl)pyridine 1-oxide is unique due to its specific structure, which allows it to act as an effective ligand in catalytic processes. Its ability to stabilize catalysts and increase reaction rates without affecting enantioselectivity sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-oxido-3-(3-phenylpropyl)pyridin-1-ium |
InChI |
InChI=1S/C14H15NO/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9H2 |
Clé InChI |
GXVPMMFDDIQTDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC2=C[N+](=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


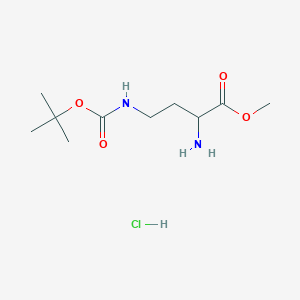
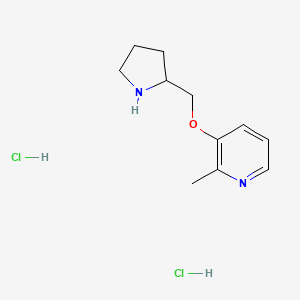
![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)

![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
